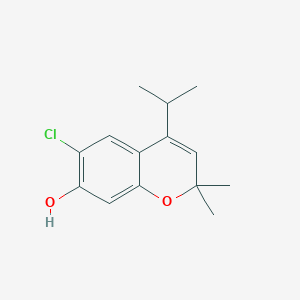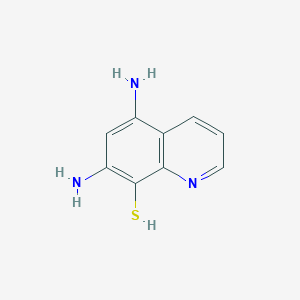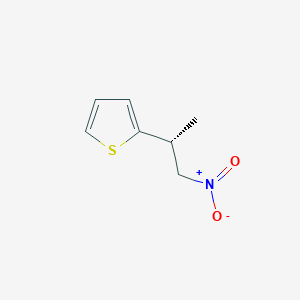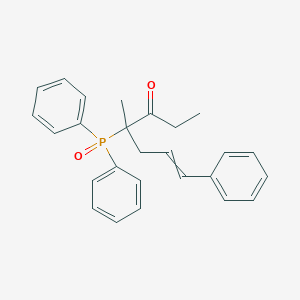
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one is a complex organic compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with appropriate alkenes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may produce phosphines.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study the effects of organophosphorus compounds on biological systems, including their potential as enzyme inhibitors or activators.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as an inhibitor, blocking the activity of certain enzymes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-4-methyl-7-phenylhept-6-en-3-one include other organophosphorus compounds, such as:
- Diphenylphosphine oxide
- Triphenylphosphine
- Phosphine oxides with different alkyl or aryl groups
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise control over reactivity and selectivity is required.
Eigenschaften
CAS-Nummer |
821770-30-3 |
|---|---|
Molekularformel |
C26H27O2P |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-diphenylphosphoryl-4-methyl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C26H27O2P/c1-3-25(27)26(2,21-13-16-22-14-7-4-8-15-22)29(28,23-17-9-5-10-18-23)24-19-11-6-12-20-24/h4-20H,3,21H2,1-2H3 |
InChI-Schlüssel |
HZCOIOSPAXKWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


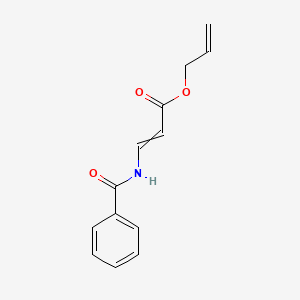
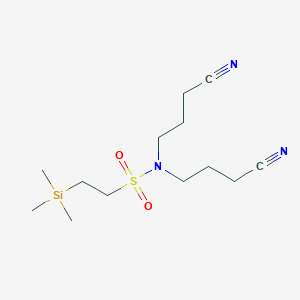


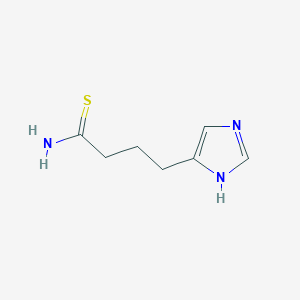
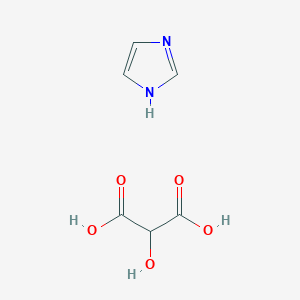

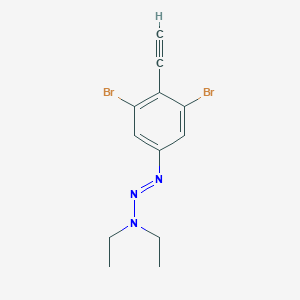
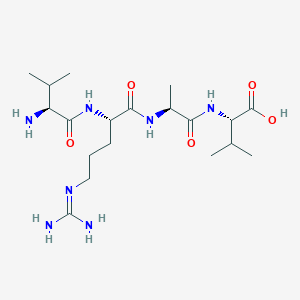
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
